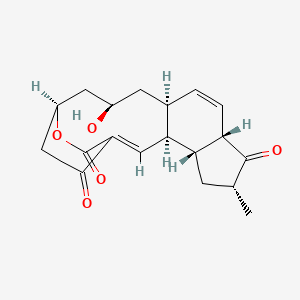
Macquarimicin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Macquarimicin A is a novel microbial metabolite isolated from the marine-derived actinomycete Micromonospora sp. It is a carbocyclic polyketide with a β-hydroxy-δ-lactone structure. This compound has garnered significant interest due to its unique chemical structure and potential biological activities, including its role as an inhibitor of neutral sphingomyelinase (N-SMase) with anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of (+)-macquarimicin A involves a convergent and efficient synthetic pathway. The synthesis features a transannular Diels-Alder reaction, which constructs the tetracyclic framework stereoselectively. The synthesis was accomplished in 27 steps with an overall yield of 9.9% .
Industrial Production Methods: Macquarimicin A is produced through fermentation of the Micromonospora sp. strain. The strain is cultured in a production medium containing glucose, maltose monohydrate, soluble starch, soytone, yeast extract, and artificial seawater. After 10 days of fermentation, the culture broth is extracted with ethyl acetate, and the compound is purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Macquarimicin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s β-hydroxy-δ-lactone structure allows it to participate in these reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include palladium acetate, triphenylphosphine, and tributylstannane. These reactions are typically carried out under argon atmosphere at ambient temperature .
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their potential biological activities .
Scientific Research Applications
Macquarimicin A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a specific inhibitor of neutral sphingomyelinase (N-SMase), making it a valuable tool in studying sphingolipid metabolism and its role in various diseases. Additionally, its anti-inflammatory properties make it a potential candidate for developing new therapeutic agents .
Mechanism of Action
Macquarimicin A exerts its effects by inhibiting neutral sphingomyelinase (N-SMase), an enzyme involved in the hydrolysis of sphingomyelin to ceramide. This inhibition disrupts the sphingolipid metabolism pathway, leading to reduced levels of ceramide, which is associated with anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to macquarimicin A include neomacquarimicin and cochleamycin, both of which are also metabolites of actinomycetes with carbocyclic polyketide structures .
Uniqueness: this compound is unique due to its specific inhibition of neutral sphingomyelinase (N-SMase) and its anti-inflammatory properties. Its β-hydroxy-δ-lactone structure also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C19H22O5 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1E,3S,4R,6R,8S,11S,13R,15R)-13-hydroxy-6-methyl-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-diene-7,17,18-trione |
InChI |
InChI=1S/C19H22O5/c1-9-4-15-13(18(9)22)3-2-10-5-11(20)6-12-7-17(21)16(8-14(10)15)19(23)24-12/h2-3,8-15,20H,4-7H2,1H3/b16-8+/t9-,10-,11-,12-,13+,14+,15+/m1/s1 |
InChI Key |
BYUKEFZLYIFNCB-MDRYBKLPSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](C1=O)C=C[C@H]3[C@@H]2/C=C/4\C(=O)C[C@@H](C[C@@H](C3)O)OC4=O |
Canonical SMILES |
CC1CC2C(C1=O)C=CC3C2C=C4C(=O)CC(CC(C3)O)OC4=O |
Synonyms |
macquarimicin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


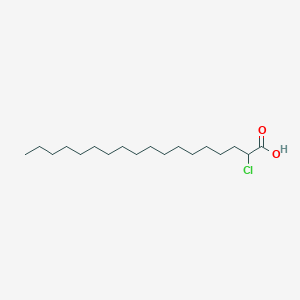
![1,3-Dimethyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B1254108.png)
![[(1S,2S,3S,4S,5R,6S,8S,9R,13R,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1254109.png)
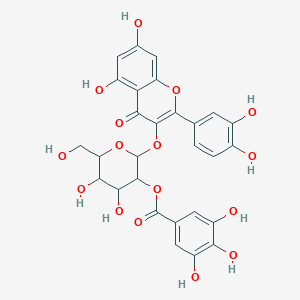
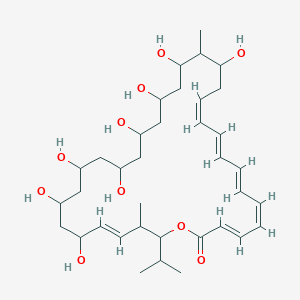
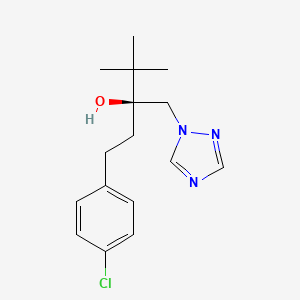
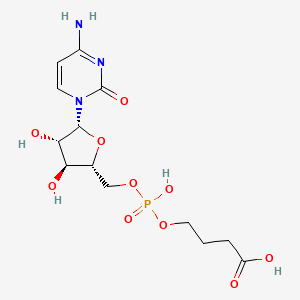
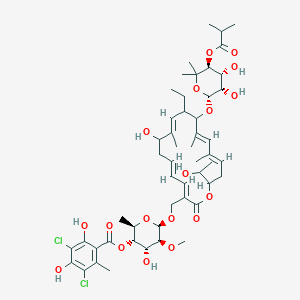
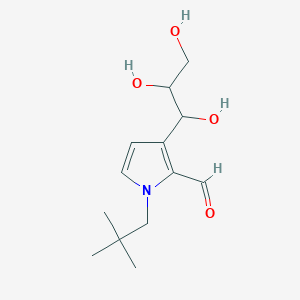
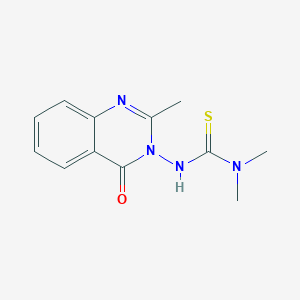
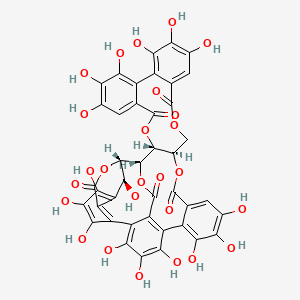
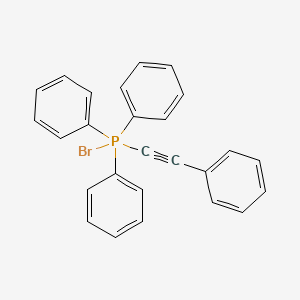
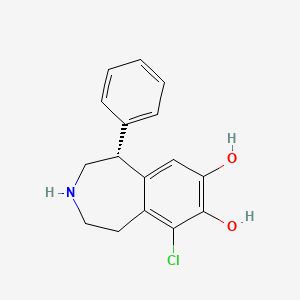
![(2S)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1254130.png)
